Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative with a cyano group and a hexadecylsulfanyl group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with hexadecyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of ethyl cyanoacetate, followed by elimination of water to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can form hydrogen bonds with biological molecules, while the hexadecylsulfanyl group can interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of a hexadecylsulfanyl group.
Ethyl 2-cyano-3-phenylprop-2-enoate: Contains a phenyl group instead of a hexadecylsulfanyl group.
Uniqueness
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate is unique due to the presence of the long alkyl chain (hexadecyl group) attached to the sulfur atom. This feature imparts distinct hydrophobic properties and influences its interactions with biological molecules and materials.
Properties
CAS No. |
189154-59-4 |
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Molecular Formula |
C22H39NO2S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
ethyl 2-cyano-3-hexadecylsulfanylprop-2-enoate |
InChI |
InChI=1S/C22H39NO2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-21(19-23)22(24)25-4-2/h20H,3-18H2,1-2H3 |
InChI Key |
FKQVWGDJNLLISS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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